

# Application Notes and Protocols for Antisense Oligonucleotide (ASO) Conjugation with GalNAc-L96

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## Compound of Interest

Compound Name: GalNac-L96 analog

Cat. No.: B11932203

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## Introduction

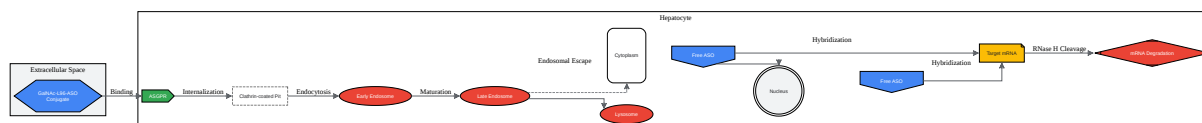
The targeted delivery of antisense oligonucleotides (ASOs) to specific cell types is a critical strategy for enhancing their therapeutic efficacy and reducing off-target effects. Conjugation of ASOs to N-acetylgalactosamine (GalNAc) ligands has emerged as a highly effective approach for hepatocyte-specific delivery. This is due to the high-affinity interaction between GalNAc and the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.<sup>[1][2][3]</sup> This interaction facilitates rapid receptor-mediated endocytosis, leading to a significant accumulation of the ASO cargo within the liver cells.<sup>[2][4][5]</sup>

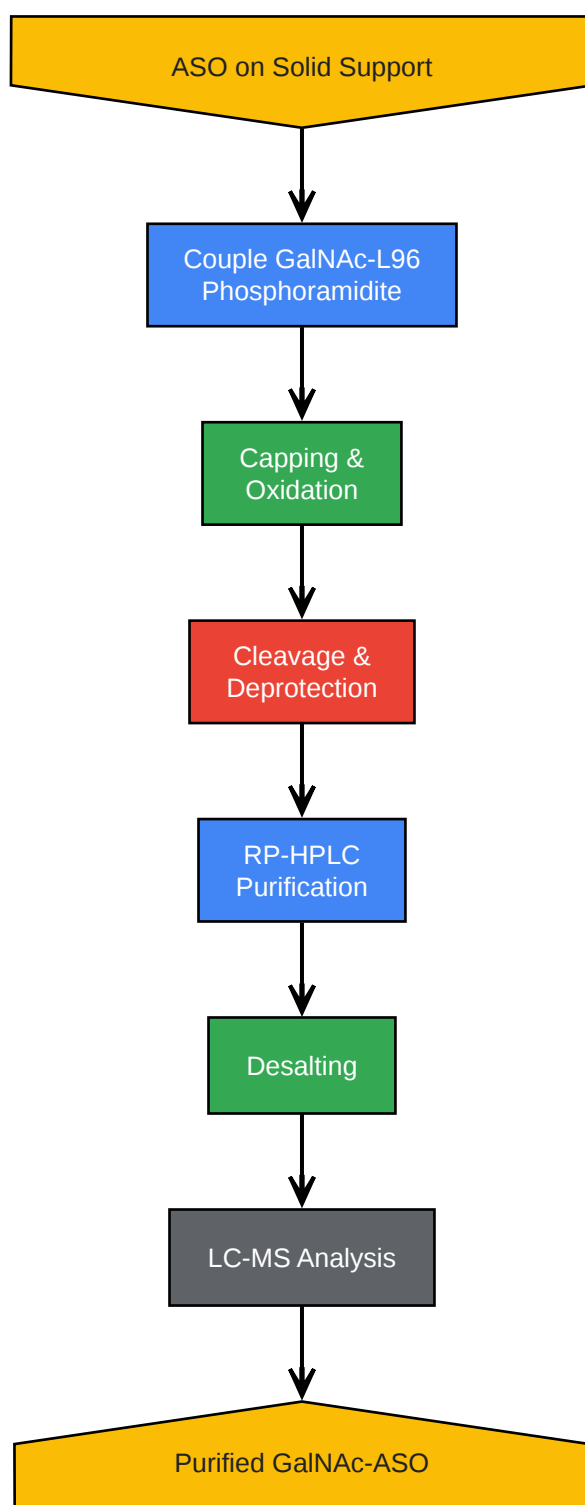
The "L96" linker is a triantennary GalNAc ligand that has been developed for efficient conjugation to oligonucleotides.<sup>[6][7]</sup> It is characterized as a longer, polyethylene glycol (PEG)-based linker that terminates in a functional group suitable for conjugation, such as a carboxylic acid.<sup>[1]</sup> This design allows for optimal presentation of the three GalNAc residues for high-avidity binding to the ASGPR.<sup>[3]</sup>

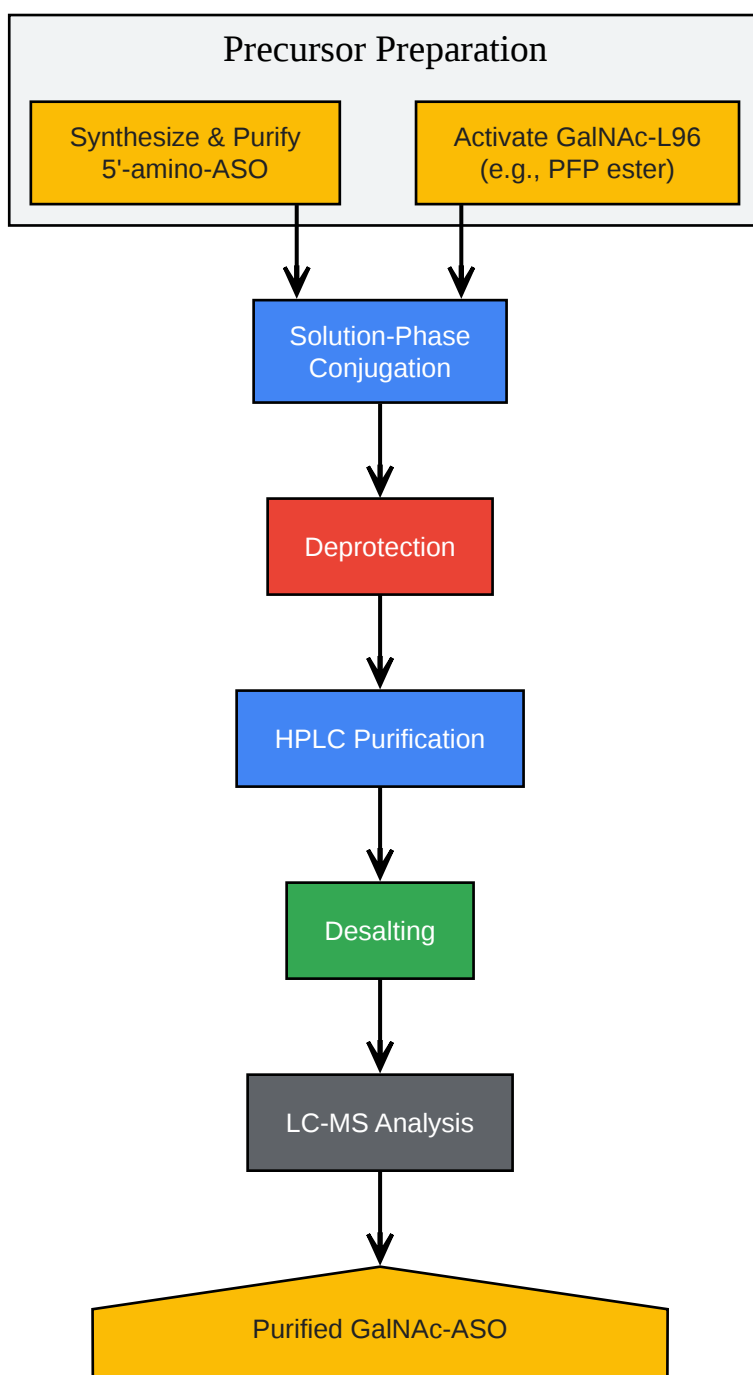
These application notes provide detailed protocols for the two primary methods of conjugating ASOs with GalNAc-L96: solid-phase synthesis and solution-phase conjugation. Additionally, it includes information on the characterization and purification of the resulting conjugates, along with a summary of relevant quantitative data.

## Mechanism of Action: ASGPR-Mediated Endocytosis

The therapeutic action of GalNAc-conjugated ASOs is initiated by their binding to the ASGPR on hepatocytes. This binding event triggers the internalization of the conjugate via clathrin-mediated endocytosis.[2][5] Once inside the cell, the conjugate traffics through the endosomal pathway. The acidic environment of the late endosome and lysosome facilitates the release of the ASO from the GalNAc ligand and the receptor. The liberated ASO can then escape the endo-lysosomal compartment and enter the cytoplasm and/or nucleus to engage with its target mRNA, leading to the desired therapeutic effect, typically mRNA degradation via RNase H-mediated cleavage.[3]







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